N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391380
InChI: InChI=1S/C8H16N2OS/c1-10(2)8(11)5-9-7-3-4-12-6-7/h7,9H,3-6H2,1-2H3
SMILES: CN(C)C(=O)CNC1CCSC1
Molecular Formula: C8H16N2OS
Molecular Weight: 188.29 g/mol

N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide

CAS No.:

Cat. No.: VC13391380

Molecular Formula: C8H16N2OS

Molecular Weight: 188.29 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide -

Specification

Molecular Formula C8H16N2OS
Molecular Weight 188.29 g/mol
IUPAC Name N,N-dimethyl-2-(thiolan-3-ylamino)acetamide
Standard InChI InChI=1S/C8H16N2OS/c1-10(2)8(11)5-9-7-3-4-12-6-7/h7,9H,3-6H2,1-2H3
Standard InChI Key MQWPDLICVMSNDU-UHFFFAOYSA-N
SMILES CN(C)C(=O)CNC1CCSC1
Canonical SMILES CN(C)C(=O)CNC1CCSC1

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound’s structure comprises three key components:

  • Acetamide backbone: A central carbonyl group bonded to a nitrogen atom substituted with two methyl groups (N,NN,N-dimethyl).

  • Tetrahydrothiophene ring: A saturated five-membered ring containing one sulfur atom, with an amino group (-NH-) at the 3-position.

  • Linkage: The amino group of the tetrahydrothiophene is connected to the α-carbon of the acetamide moiety.

The molecular formula is C8H16N2OS\text{C}_8\text{H}_{16}\text{N}_2\text{OS}, with a calculated molecular weight of 188.29 g/mol . The sulfur atom introduces polarity, while the dimethyl groups enhance lipophilicity, potentially influencing membrane permeability and bioavailability .

Comparative Analysis with Structural Analogs

  • N-(2,4-Dimethylthiophen-3-yl)acetamide: This analog (PubChem CID 71412387) shares the acetamide-thiophene linkage but lacks the tetrahydro saturation and dimethyl substitution on nitrogen . Its molecular weight (169.25 g/mol) is lower, highlighting the impact of saturation and alkylation on steric and electronic properties.

  • N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A sulfone-modified derivative reported as a GIRK1/2 potassium channel activator . The sulfone group increases polarity compared to the thioether in the target compound, suggesting divergent pharmacological profiles.

Synthetic Strategies

Key Reaction Pathways

While no direct synthesis is documented, analogous methods from patent literature provide viable routes:

Alkylation of Primary Amines

Source describes the preparation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halates via nucleophilic substitution. Adapting this approach:

  • Step 1: React tetrahydrothiophen-3-amine with chloroacetamide derivatives in the presence of a base (e.g., K2_2CO3_3) to form the secondary amine linkage.

  • Step 2: Introduce dimethyl groups via reductive alkylation using formaldehyde and a reducing agent (e.g., NaBH3_3CN) .

Phase-Transfer Catalysis

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent) enhances reaction efficiency, as demonstrated in Source for similar acetamide syntheses. This method could mitigate solubility challenges posed by the tetrahydrothiophene ring.

Purification and Characterization

  • Crystallization: Halide salts (e.g., hydrochloride) may be formed by treating the free base with HCl gas in ethanol, followed by recrystallization .

  • Analytical Data:

    • 1^1H NMR: Expected signals include δ 1.8–2.1 ppm (tetrahydrothiophene CH2_2), δ 2.9–3.1 ppm (N(CH3_3)2_2), and δ 6.5–7.0 ppm (NH, exchangeable).

    • LC-MS: Molecular ion peak at m/z 189.1 ([M+H]+^+) .

Physicochemical Properties

PropertyValue/DescriptionSource Relevance
Molecular Weight188.29 g/molCalculated
LogP~1.2 (estimated)Analog data
SolubilityModerate in DMSO, low in waterStructural inference
StabilityStable under inert conditionsPatent methods

The tetrahydrothiophene ring contributes to conformational rigidity, potentially enhancing binding affinity to biological targets compared to acyclic analogs .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability .

  • Target Identification: Screen against kinase and ion channel panels to identify lead candidates .

  • Formulation Studies: Investigate prodrug strategies to enhance water solubility for intravenous administration .

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